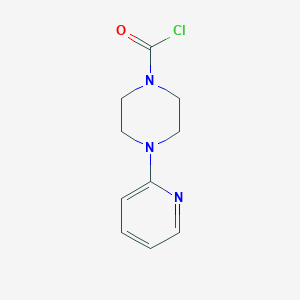
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a pyridinyl group at the 2-position and a carbonyl chloride group at the 1-position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to form amide bonds.
作用机制
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been used in the treatment of tuberculosis, suggesting that they may affect the biochemical pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride typically involves the reaction of 4-(Pyridin-2-yl)piperazine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Reaction Scheme: [ \text{4-(Pyridin-2-yl)piperazine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors with automated temperature and pressure control systems. The use of phosgene gas is carefully monitored due to its toxicity, and appropriate safety measures are implemented to protect workers and the environment. The product is purified by distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Condensation Reactions: It can react with amines to form ureas and with alcohols to form carbamates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran are commonly used solvents.
Catalysts: Tertiary amines such as triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Amides: Formed by the reaction with primary or secondary amines.
Esters: Formed by the reaction with alcohols.
Carbamates: Formed by the reaction with alcohols in the presence of a base.
科学研究应用
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-tubercular agents and antipsychotic drugs.
Biological Research: It is used to modify peptides and proteins through the formation of amide bonds, enabling the study of protein-protein interactions and enzyme mechanisms.
Agrochemicals: It is used in the synthesis of herbicides and insecticides.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
相似化合物的比较
Similar Compounds
4-(Pyridin-2-yl)piperazine: Lacks the carbonyl chloride group and is less reactive.
1-(Pyridin-2-yl)piperazine-4-carboxamide: Contains an amide group instead of a carbonyl chloride group.
4-(Pyridin-2-yl)piperazine-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form stable amide and ester bonds under mild conditions sets it apart from other similar compounds.
属性
IUPAC Name |
4-pyridin-2-ylpiperazine-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-10(15)14-7-5-13(6-8-14)9-3-1-2-4-12-9/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRZSLZZTOPNLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585901 |
Source


|
| Record name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210173-95-8 |
Source


|
| Record name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)
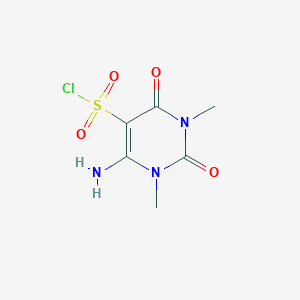
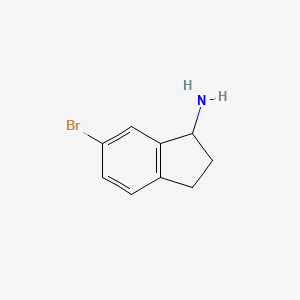
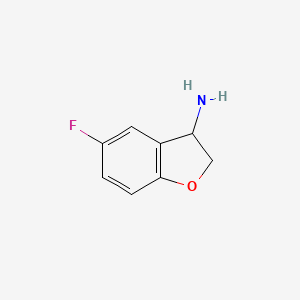
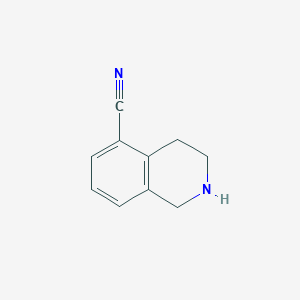

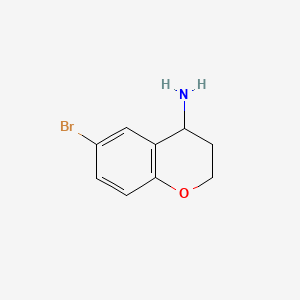




![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)


